molecular formula C11H9N5OS2 B11202671 3-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoxalin-2(1H)-one

3-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoxalin-2(1H)-one

Cat. No.: B11202671
M. Wt: 291.4 g/mol
InChI Key: VOXDFRPQVHSAMT-UHFFFAOYSA-N
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Description

3-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOXALIN-2-ONE is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOXALIN-2-ONE typically involves multiple steps. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with a suitable quinoxaline derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines .

Scientific Research Applications

3-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOXALIN-2-ONE has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOXALIN-2-ONE apart is its unique structure that combines the thiadiazole ring with a quinoxaline moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H9N5OS2

Molecular Weight

291.4 g/mol

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C11H9N5OS2/c12-10-15-16-11(19-10)18-5-8-9(17)14-7-4-2-1-3-6(7)13-8/h1-4H,5H2,(H2,12,15)(H,14,17)

InChI Key

VOXDFRPQVHSAMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CSC3=NN=C(S3)N

Origin of Product

United States

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